4-(4-aminophenyl)-N-methylbutanamide
Description
4-(4-Aminophenyl)-N-methylbutanamide is a substituted butanamide derivative characterized by a 4-aminophenyl group at the fourth carbon of the butanamide backbone and an N-methyl substituent on the amide nitrogen. For instance, it serves as a precursor in the synthesis of androgen receptor antagonists, as demonstrated in a patent where it was reacted with cyclobutanone and trimethylsilyl cyanide to yield a cyano-substituted derivative with high efficiency (92% yield) . The presence of the 4-aminophenyl group enhances its capacity for hydrogen bonding and π-π interactions, which may influence both its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(4-aminophenyl)-N-methylbutanamide |
InChI |
InChI=1S/C11H16N2O/c1-13-11(14)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4,12H2,1H3,(H,13,14) |
InChI Key |
GESPGMNTTDRCPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variation on the Phenyl Ring
The bioactivity and physicochemical properties of butanamide derivatives are highly sensitive to substituents on the phenyl ring.
- It exhibited 90% corrosion inhibition efficiency in electrodeposition studies, highlighting the role of the amino group in surface interactions .
- N-(4-Acetylphenyl)butanamide: Substitution of the amino group with an acetyl moiety reduces hydrogen-bonding capacity. This derivative (MW: 205.26) lacks reported bioactivity but serves as a model for studying electronic effects of electron-withdrawing groups .
Comparison with Other Butanamide Derivatives
Structural modifications on the butanamide chain or terminal phenyl ring significantly alter functionality:
- 4-Methoxybutyrylfentanyl: This opioid derivative replaces the 4-aminophenyl group with a methoxyphenyl and incorporates a piperidinyl moiety, demonstrating how small structural changes can shift activity from androgen receptor antagonism to opioid agonism .
- Chloro-Substituted Derivatives : Chlorine atoms (e.g., in and ) enhance lipophilicity and may improve blood-brain barrier penetration, though specific activities remain unexplored in the provided data .
Pharmacological Agents and Mechanisms
- Androgen Receptor Antagonists: this compound derivatives, such as compound 79 in , exhibit potent antagonism through cyclobutyl-cyanogroup modifications, achieving 92% synthetic yield .
- Corrosion Inhibitors: The 4-aminophenyl motif in 4-(4-aminophenyl)butyric acid demonstrates non-pharmacological utility, with 90% inhibition efficiency attributed to aryl diazonium salt electrodeposition .
Key Research Findings
Substituent Effects : Electron-donating groups (e.g., -NH₂) enhance corrosion inhibition and receptor binding, while electron-withdrawing groups (e.g., -COCH₃) reduce these effects .
Bioactivity: The N-methyl group in this compound is critical for androgen receptor antagonism, as bulkier substituents (e.g., diethylamino in ) may sterically hinder binding .
Structural Diversity: Phenoxy and sulfonamide derivatives (e.g., and ) expand applications into materials science and kinase inhibition, though mechanistic studies are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
